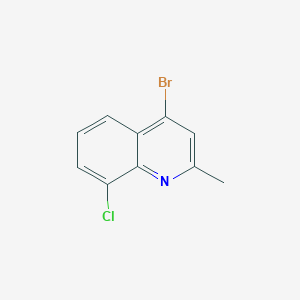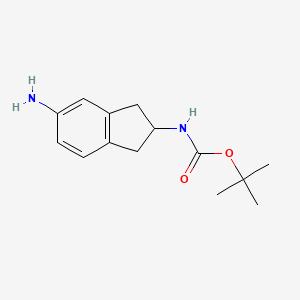
tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate
Vue d'ensemble
Description
“tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate” is a compound used in organic chemistry. It belongs to the class of Aryls . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves a reaction with 4-chloro-6-(4-(trifluoromethyl)-phenyl)pyrimidine and tert-butyl 5-amino-2,3-dihydro-1H-inden-2-ylcarbamate in NMP . The reaction mixture is heated at 100°C for 1 hour, and at 120°C for 20 minutes in a Discover microwave reactor . The reaction mixture is then diluted with water and extracted with EtOAc .Molecular Structure Analysis
The molecular formula of this compound is C14H20N2O2 . The InChI Key is FIZZCNCGJUVFEU-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can react with 4-chloro-6-(4-(trifluoromethyl)-phenyl)pyrimidine in NMP .Physical And Chemical Properties Analysis
This compound is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The boiling point is not specified .Applications De Recherche Scientifique
Organic Synthesis
This compound is a valuable intermediate in organic synthesis. Its tert-butyl group serves as a protecting group for the amine, allowing it to undergo various chemical reactions without reacting at the amine site. After the desired transformations, the protecting group can be removed to yield the free amine .
Medicinal Chemistry
In medicinal chemistry, it’s used for the synthesis of small molecule libraries that are screened against various biological targets. The indenyl backbone provides a rigid structure that can interact with biological macromolecules, which is crucial for the development of new drugs .
Material Science
The compound’s structure is conducive to the synthesis of polymers and other materials that require a dihydro-indenyl component. It can be used to create novel materials with specific mechanical and chemical properties .
Catalysis
tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate: can act as a ligand for metal catalysts in asymmetric synthesis. The indenyl moiety can coordinate to metals, influencing the stereochemistry of the resulting products .
Bioconjugation
The amino group of this compound can be used for bioconjugation with biomolecules, such as proteins and antibodies. This is useful in developing targeted drug delivery systems and diagnostic tools .
Agricultural Chemistry
In the field of agricultural chemistry, this compound can be modified to create new pesticides or herbicides. The indenyl group can be part of the active moiety that interacts with biological systems in pests or plants .
Neuroscience Research
Due to its structural similarity to certain neurotransmitters, it can be used in neuroscience research to develop analogs that can modulate neural activity or map neural pathways .
Environmental Science
Lastly, it can be utilized in environmental science to study the degradation of indenyl-based compounds and their impact on ecosystems. Understanding its breakdown can help in assessing the environmental risks of related chemicals .
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl N-(5-amino-2,3-dihydro-1H-inden-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-7-9-4-5-11(15)6-10(9)8-12/h4-6,12H,7-8,15H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZZCNCGJUVFEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=C(C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654929 | |
| Record name | tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate | |
CAS RN |
246873-45-0 | |
| Record name | tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(5-amino-2,3-dihydro-1H-inden-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1372658.png)
![[4-(Dimethylamino)-3-fluorophenyl]methanol](/img/structure/B1372659.png)
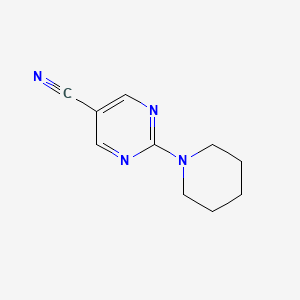
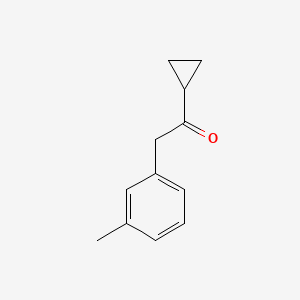

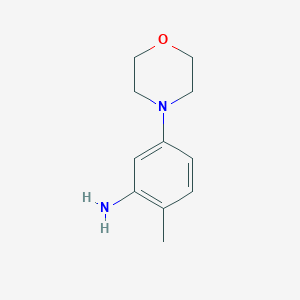
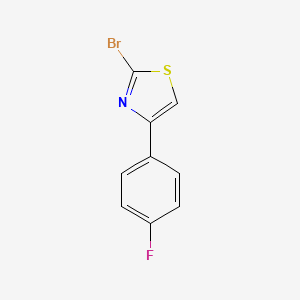
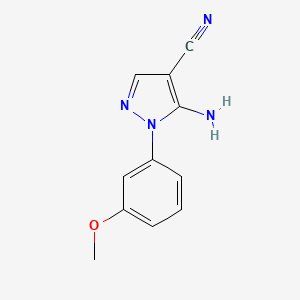
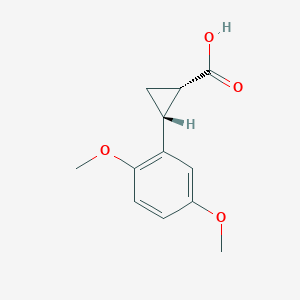
![4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1372676.png)
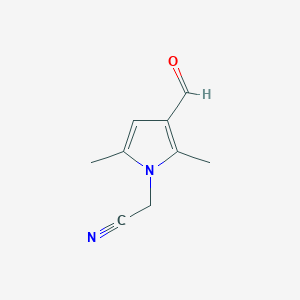
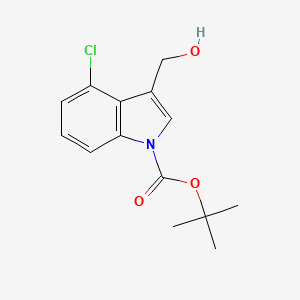
![[2-(4-Ethyl-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1372679.png)
